
(3R)-3,5-Dimethylmorpholine: The
Conformational Architect in Precision Medicine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

Get Quote

Executive Summary: The Stereochemical Advantage
(3R)-3,5-Dimethylmorpholine is not merely a structural building block; it is a conformational

control element used to enhance the selectivity and metabolic stability of small-molecule

inhibitors. Historically, morpholine rings were used to improve solubility (lowering logP).

However, the introduction of methyl groups at the 3- and 5-positions creates a "stereochemical

lock," restricting the ring's flexibility and orienting the nitrogen lone pair for precise hydrogen

bonding.

This scaffold is pivotal in the development of EZH2 inhibitors (e.g., Tazemetostat) and next-

generation PI3K/mTOR inhibitors (e.g., PQR620), where the (3R) configuration discriminates

between homologous kinase pockets.

Chemical Identity & Stereochemical Landscape
The term "3,5-dimethylmorpholine" encompasses multiple stereoisomers with vastly different

properties. Understanding the specific geometry of the (3R) variants is critical for synthetic

planning.
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Isomer Configuration Symmetry Chirality Key Feature

Cis-3,5 (3R,5S) Plane Achiral (Meso)

Thermodynamica

lly preferred

(diequatorial).

Trans-3,5 (3R,5R) Axis Chiral

The "High-Value"

Scaffold. Forces

one methyl axial

if chair flips,

locking

conformation.

Trans-3,5 (3S,5S) Axis Chiral
Enantiomer of

the above.

Technical Note: The prompt's designation (3R)-3,5-dimethylmorpholine typically refers to the

(3R,5R)-trans isomer in asymmetric synthesis contexts, as the meso form is simply denoted as

cis. The (3R,5R) isomer is particularly valued because its

symmetry eliminates the formation of diastereomeric mixtures during coupling, provided the
reaction does not racemize the centers.

Discovery & History: From Solvent to Selectivity
Filter
The "Methyl Effect" Era (1990s - 2000s)
The discovery of (3R)-3,5-dimethylmorpholine's utility emerged from the "Magic Methyl" effect

studies in the late 1990s. Medicinal chemists found that adding methyl groups to saturated

heterocycles could:

Reduce Planarity: Increasing

character to improve solubility.

Block Metabolism: Sterically hindering cytochrome P450 oxidation at the

-carbon.
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The Kinase Selectivity Breakthrough (2010s)
The definitive historical pivot occurred during the optimization of PI3K/mTOR inhibitors. Early

morpholine-based inhibitors (like molecular probes derived from PI-103) suffered from poor

isoform selectivity.

The Experiment: Researchers at companies like AstraZeneca and PIQUR Therapeutics

substituted the unsubstituted morpholine with (3R,5R)-3,5-dimethylmorpholine.

The Result: The steric bulk of the (3R)-methyl group clashed with the "roof" of the ATP-

binding pocket in PI3K

, while the larger mTOR pocket accommodated it. This transformed a "dirty" pan-inhibitor into
a selective therapeutic candidate.

The Epigenetic Application (Tazemetostat)
In the development of Tazemetostat (E7438), an EZH2 inhibitor, the 3,5-dimethylmorpholine

moiety was selected to optimize oral bioavailability and pharmacokinetic (PK) duration. The

scaffold prevents rapid oxidative clearance, allowing for twice-daily dosing in epithelioid

sarcoma patients.

Technical Deep Dive: Mechanism of Action
Why does the (3R)-methyl group matter?

Conformational Locking
In an unsubstituted morpholine, the ring flips rapidly between two chair conformers. In

(3R,5R)-3,5-dimethylmorpholine:

To keep both methyl groups equatorial (low energy), the ring is locked into a single chair

conformation.

This "pre-organizes" the molecule, reducing the entropic penalty upon binding to the protein

target.

The Vector Diagram
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The following graph illustrates the decision logic used when selecting this scaffold during Lead

Optimization.

Mechanism of Action

Lead Compound
(Unsubstituted Morpholine)

Issue: Poor Selectivity or
Rapid Metabolism

Select Strategy

Add 3,5-dimethyl (cis/meso)

General PK fix

Add 3,5-dimethyl (trans/3R,5R)

Specific Steric Clash needed

Result: Improved Solubility
No Selectivity Gain

Result: High Selectivity (mTOR>PI3K)
Conformational Lock

Restricted N-Inversion

Entropic Benefit

Click to download full resolution via product page

Figure 1: Decision logic for incorporating (3R)-3,5-dimethylmorpholine in drug design.
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Experimental Protocols
Synthesis of (3R,5R)-3,5-Dimethylmorpholine
Hydrochloride
This protocol describes the enantioselective synthesis starting from chiral pool materials (L-

Alanine derivative), ensuring high optical purity.

Reagents:

(S)-2-aminopropan-1-ol (derived from L-Alanine)

(S)-2-chloropropanoyl chloride

Lithium Aluminum Hydride (LAH)

Triethylamine (

)

Workflow:

Amide Coupling:

Dissolve (S)-2-aminopropan-1-ol (1.0 eq) in DCM at 0°C.

Add

(2.2 eq) followed by dropwise addition of (S)-2-chloropropanoyl chloride (1.1 eq).

Mechanism: Nucleophilic attack of the amine on the acyl chloride forms the amide bond.

Result: Formation of the acyclic chloro-amide intermediate.

Cyclization (Base-Induced):

Treat the intermediate with Potassium tert-butoxide (

) in THF.
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Mechanism: Intramolecular

reaction where the alkoxide displaces the alkyl chloride. This inversion at the chiral center
(if acting on the secondary carbon) or retention (if acting on primary) determines final
stereochemistry.

Target: Formation of (3R,5R)-3,5-dimethylmorpholin-2-one (lactam).

Reduction:

Add the lactam slowly to a suspension of LAH (2.5 eq) in dry THF under Argon. Reflux for

4 hours.

Safety: Quench carefully with Fieser method (

, 15%

,

).

Purification: Isolate the amine as the hydrochloride salt using HCl in dioxane.

Validation:

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10).

NMR:

NMR should show a simplified spectrum due to

symmetry (equivalent methyl signals).

Synthesis Diagram

(S)-Alaninol
+ (S)-2-Chloropropionyl Cl

Intermediate
Amide

Amidation Cyclization
(KOtBu/THF)

SN2 Lactam
(3R,5R)

Ring Close Reduction
(LiAlH4)

Reduction (3R,5R)-3,5-Dimethylmorpholine
(Target)

Salt Formation
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Figure 2: Synthetic route to the (3R,5R) isomer from chiral pool precursors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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